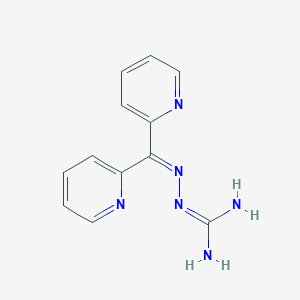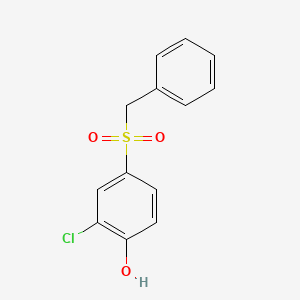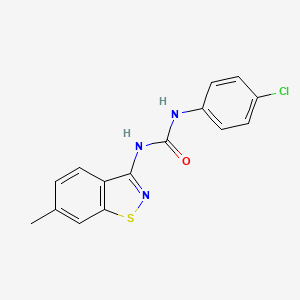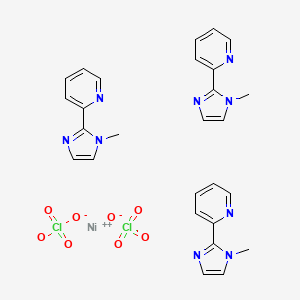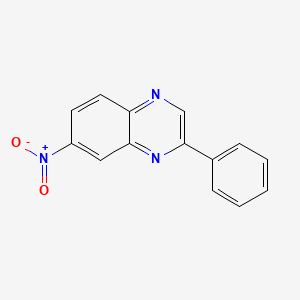
7-Nitro-2-phenylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core substituted with a nitro group at the seventh position and a phenyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2-phenylquinoxaline typically involves the condensation of 2-nitroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions. The general reaction scheme is as follows:
2-nitroaniline+benzil→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as pyridine or other bases may be used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitro-2-phenylquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 7-Amino-2-phenylquinoxaline.
Substitution: Various substituted phenylquinoxalines.
Oxidation: Quinoxaline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications.
Mecanismo De Acción
The mechanism of action of 7-Nitro-2-phenylquinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
2-Phenylquinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Amino-2-phenylquinoxaline: The amino group provides different reactivity and biological properties compared to the nitro group.
Quinoxaline: The parent compound without any substituents, used as a reference for studying the effects of different substituents.
Uniqueness: 7-Nitro-2-phenylquinoxaline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological properties. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the phenyl group provides additional sites for chemical modification.
Propiedades
Número CAS |
103977-08-8 |
|---|---|
Fórmula molecular |
C14H9N3O2 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
7-nitro-2-phenylquinoxaline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)16-14(9-15-12)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
HASZECUYNSLBOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


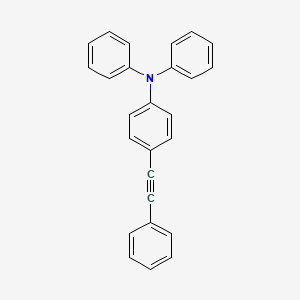
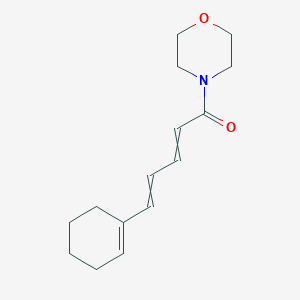
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)


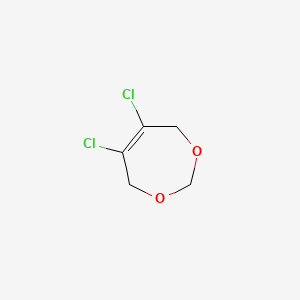
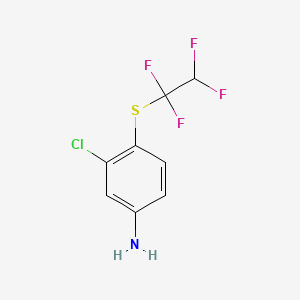
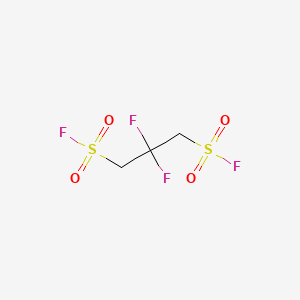
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

